

# Technical Guide: Spectroscopic Profiling of 2-Methoxy-2-phenylacetamide[1]

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## Compound of Interest

Compound Name: 2-Methoxy-2-phenylacetamide

CAS No.: 7476-63-3

Cat. No.: B11940081

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## Executive Summary

**2-Methoxy-2-phenylacetamide** (CAS: 7476-63-3 for racemate) is a bifunctional aromatic compound featuring an ether and a primary amide moiety.[1] It serves as a vital intermediate in the production of non-natural amino acids and chiral solvating agents. This guide details its structural characterization via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), providing researchers with a validated reference for identification and purity assessment.

Compound Identity:

- IUPAC Name: **2-Methoxy-2-phenylacetamide**[1][2]
- Molecular Formula:
- Molecular Weight: 165.19 g/mol [1]
- Physical State: White crystalline powder[1]

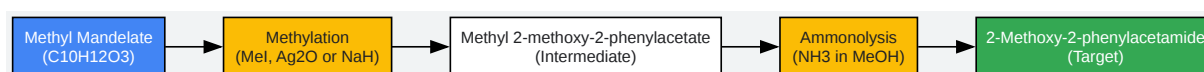
- Melting Point: 105–106 °C[1][2]

## Part 1: Synthesis & Structural Context

To understand the spectroscopic data, one must understand the synthetic origin, as impurities (e.g., unreacted esters) often dictate spectral interpretation.

### Synthetic Route: Aminolysis of Methyl Mandelate Derivative

The most robust synthesis involves the methylation of methyl mandelate followed by ammonolysis. This pathway establishes the ether linkage before amide formation, preventing N-methylation side reactions.



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Figure 1: Synthetic pathway for **2-Methoxy-2-phenylacetamide**.<sup>[1]</sup>

## Part 2: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for verifying the integrity of the ether/amide backbone. The following data corresponds to the compound in DMSO-d<sub>6</sub>, a solvent that minimizes amide proton exchange and provides distinct NH signals.

### <sup>1</sup>H NMR Spectroscopy (400 MHz, DMSO-d<sub>6</sub>)

The proton spectrum is characterized by the distinct benzylic methine singlet and the separation of the amide protons.

| Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration | Assignment       | Structural Insight                               |
|----------------------------------|---------------|-------------|------------------|--|
| 7.51                             | Broad Singlet | 1H          | NH (Amide)       | Downfield amide proton (H-bonded).[1]            |
| 7.41 – 7.30                      | Multiplet     | 5H          | Ar-H             | Overlapping ortho/meta/para phenyl protons. [1]  |
| 7.20*                            | Broad Singlet | 1H          | NH (Amide)       | Upfield amide proton (less H-bonded).[1]         |
| 4.62                             | Singlet       | 1H          | CH (Methine)     | Diagnostic benzylic proton alpha to ether/amide. |
| 3.28                             | Singlet       | 3H          | OCH <sub>3</sub> | Methyl ether signal (sharp singlet).             |

\*Note: In CDCl<sub>3</sub>, the amide protons may appear as a very broad hump around 6.0–7.0 ppm due to quadrupole broadening and rotation rates. DMSO-d<sub>6</sub> is preferred for resolution.

## <sup>13</sup>C NMR Spectroscopy (100 MHz, DMSO-d<sub>6</sub>)

The carbon spectrum confirms the oxidation state of the carbonyl and the presence of the ether.

| Chemical Shift ( $\delta$ , ppm) | Carbon Type               | Assignment   |
|----------------------------------|---------------------------|--|
| 172.5                            | Quaternary (C=O)          | Amide Carbonyl.[1] Distinct from ester precursor (~174 ppm). |
| 138.2                            | Quaternary (Ar-C)         | Ipsso-Carbon of the phenyl ring. [1]                         |
| 128.5 – 126.8                    | Methine (Ar-CH)           | Aromatic Carbons (Ortho, Meta, Para).[1]                     |
| 83.1                             | Methine (CH)              | Benzylic Carbon. Deshielded by both Oxygen and Phenyl ring.  |
| 56.8                             | Methyl (CH <sub>3</sub> ) | Methoxy Carbon.  |

## Part 3: Vibrational Spectroscopy (IR)

Infrared spectroscopy is critical for distinguishing the product from the starting ester (Methyl 2-methoxy-2-phenylacetate).[1] The disappearance of the ester C=O stretch (~1740 cm<sup>-1</sup>) and appearance of the Amide I/II bands are the key indicators.

Method: ATR-FTIR (Solid state)[1]

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment        | Diagnostic Value   |
|--------------------------------|-----------|-------------------|--|
| 3360                           | Medium    | v(N-H) Asymmetric | Characteristic of primary amides (-NH <sub>2</sub> ). <sup>[1]</sup> |
| 3181                           | Medium    | v(N-H) Symmetric  | Confirms primary amide (doublet pattern).                            |
| 1656                           | Strong    | v(C=O) Amide I    | Lower frequency than esters due to resonance.                        |
| 1397                           | Strong    | δ(C-N) / v(C-C)   | Amide III / Skeletal vibrations.                                     |
| 1130                           | Weak/Med  | v(C-O-C)          | Aliphatic ether stretch.   |
| 694                            | Strong    | δ(C-H) oop        | Monosubstituted benzene ring (out-of-plane bend). <sup>[1]</sup>     |

## Part 4: Mass Spectrometry (MS)

Mass spectrometry validates the molecular formula and reveals the stability of the benzylic ether bond.

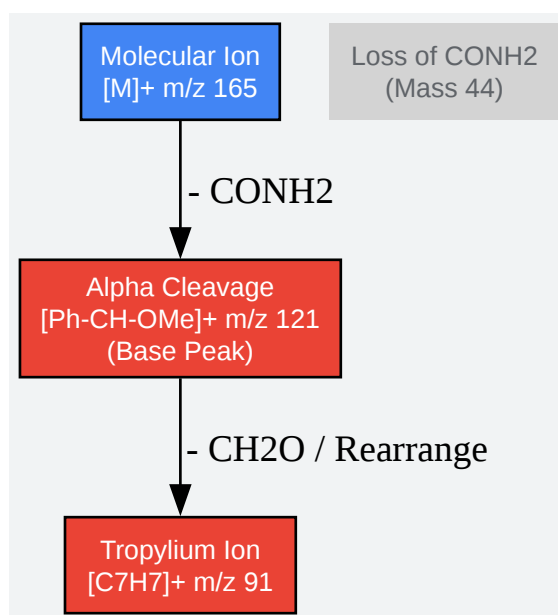
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

### Fragmentation Pathway (EI)

The molecule ( $M^+ = 165$ ) typically undergoes alpha-cleavage or loss of the amide group.

- Molecular Ion ( $M^+$ ):  $m/z$  165 (Low intensity).
- Base Peak ( $M - \text{CONH}_2$ ):  $m/z$  121.

- Mechanism:[1] Cleavage of the amide bond generates the stable oxonium-stabilized benzylic cation  $[\text{Ph-CH-OMe}]^+$ . [1]
- Tropylium Ion:  $m/z$  91.
  - Mechanism:[1] Rearrangement of the phenyl ring (benzyl cation  $\rightarrow$  tropylium) after loss of the methoxy group.
- Phenyl Cation:  $m/z$  77.
  - Mechanism:[1] Fragmentation of the benzene ring.



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Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1]

## Part 5: Experimental Protocol

To ensure the reproducibility of the data presented above, the following protocol is recommended for generating the analytical sample.

### Synthesis of 2-Methoxy-2-phenylacetamide

- Starting Material: Dissolve Methyl 2-methoxy-2-phenylacetate (1.8 g, 10.0 mmol) in Methanol (10 mL).

- Ammonolysis: Add 7N Ammonia in Methanol (10 mL, excess) to the solution.
- Reaction: Stir the sealed reaction vessel at room temperature for 24 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester.[3]
- Workup: Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.
- Purification: The crude solid is often pure enough for analysis. If necessary, recrystallize from minimal hot ethyl acetate or ethanol.
- Yield: ~1.04 g (63%).
- Physical Check: Verify melting point is 105–106 °C.

## References

- RSC Publishing. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. Royal Society of Chemistry.[4]
- National Institute of Standards and Technology (NIST).Mass Spectrometry Data Center: Benzeneacetamide, alpha-methoxy-.
- ChemicalBook.**2-Methoxy-2-phenylacetamide** CAS Data.

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## Sources

- 1. [chemsynthesis.com](https://chemsynthesis.com) [[chemsynthesis.com](https://chemsynthesis.com)]
- 2. One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04359A [[pubs.rsc.org](https://pubs.rsc.org)]

- [3. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. rsc.org \[rsc.org\]](#)
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